2,4-Diethylglutaric Acid
CAS No.: 27899-21-4
Cat. No.: VC3799741
Molecular Formula: C9H16O4
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27899-21-4 |
|---|---|
| Molecular Formula | C9H16O4 |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | 2,4-diethylpentanedioic acid |
| Standard InChI | InChI=1S/C9H16O4/c1-3-6(8(10)11)5-7(4-2)9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13) |
| Standard InChI Key | CEAKZVDHZILFGK-UHFFFAOYSA-N |
| SMILES | CCC(CC(CC)C(=O)O)C(=O)O |
| Canonical SMILES | CCC(CC(CC)C(=O)O)C(=O)O |
Introduction
Key Findings
2,4-Diethylglutaric acid (CAS RN: 27899-21-4) is a dicarboxylic acid derivative with applications in organic synthesis and pharmaceutical research. This compound, characterized by its branched alkyl chain and dual carboxyl groups, exhibits distinct physicochemical properties and reactivity patterns. Recent studies highlight its role as a chiral building block and intermediate in specialized chemical syntheses.
Chemical and Physical Properties
Structural and Physicochemical Data
Key properties of 2,4-diethylglutaric acid are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 188.22 g/mol | |
| Melting Point | 78°C | |
| Solubility | Methanol | |
| Storage Conditions | Room temperature (<15°C recommended) | |
| Density | Not reported | — |
The compound’s solid-state structure and stereochemical complexity influence its reactivity. Unlike its dimethyl counterpart (2,4-dimethylglutaric acid, melting point: 104–108°C ), the diethyl derivative exhibits a lower melting point, likely due to increased steric hindrance reducing crystalline packing efficiency .
Synthesis and Production
Industrial Synthesis Pathways
While detailed synthetic protocols are proprietary, 2,4-diethylglutaric acid is typically prepared via esterification or anhydride alcoholysis. For example:
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Esterification of Glutaric Acid Derivatives: Reacting glutaric anhydride with ethanol under acidic conditions may yield diethyl esters, followed by hydrolysis to the diacid .
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Enzymatic Resolution: Microbial esterases or lipases (e.g., Candida antarctica) have been employed for enantioselective hydrolysis of racemic diesters into chiral monoesters . Though demonstrated for dimethyl analogs , similar strategies could apply to diethyl variants.
Applications in Organic Synthesis
Chiral Building Block
The compound’s stereocenters make it valuable for synthesizing enantiomerically enriched intermediates. For instance:
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ACE Inhibitor Precursors: Monoethyl esters of related glutaric acids (e.g., (2R,4R)-2,4-dimethylglutaric acid) serve as key intermediates in angiotensin-converting enzyme (ACE) inhibitors .
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Coordination Polymers: Dicarboxylic acids like 2,4-diethylglutaric acid can act as ligands in metal-organic frameworks (MOFs), though this application remains underexplored.
Comparative Analysis with Related Compounds
2,4-Diethylglutaric Acid vs. 2,4-Dimethylglutaric Acid
The ethyl groups enhance lipophilicity, making the diethyl variant more soluble in organic solvents but less crystalline than the dimethyl analog .
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